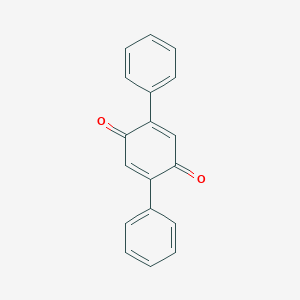

2,5-Diphenyl-1,4-benzoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8725. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,5-diphenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXHDJJYVDLECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061207 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-51-9 | |

| Record name | 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diphenyl-4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyl-p-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARER DPQ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F7OO1LXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Diphenyl-1,4-benzoquinone

Foreword: The Significance of 2,5-Diphenyl-1,4-benzoquinone

This compound (DPBQ) is a quinone derivative featuring a 1,4-benzoquinone core substituted with two phenyl groups. This molecular architecture imparts distinct electronic and steric properties, making it a compound of significant interest across various scientific disciplines. With the molecular formula C₁₈H₁₂O₂, its structure is a foundation for exploring redox behavior and biological interactions.[1] DPBQ is a versatile molecule, serving as an intermediate in the synthesis of dyes and pigments and as a key component in the development of conducting polymers.[1] In the realm of medicinal chemistry, its redox properties are leveraged for drug development targeting diseases related to oxidative stress.[1] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this important compound, offering field-proven insights and detailed protocols to ensure reproducibility and accuracy.

Part 1: Strategic Synthesis of this compound

The synthesis of DPBQ can be approached through several methodologies. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. A widely employed and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. An alternative, more classical approach involves the direct oxidation of the corresponding hydroquinone.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[2] This method is favored for its mild reaction conditions and tolerance of a wide variety of functional groups.[3] For the synthesis of DPBQ, this typically involves the reaction of a dihalogenated p-benzoquinone with phenylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex is essential for the catalytic cycle. The choice of ligand stabilizes the palladium center and influences the reaction's efficiency.

-

Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[3]

-

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction, often a mixture of an organic solvent and water is used.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromo-1,4-benzoquinone (1 equivalent) and phenylboronic acid (2.2 equivalents) in a suitable solvent such as toluene or a mixture of DME and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified.

Caption: Suzuki-Miyaura Cross-Coupling Workflow for DPBQ Synthesis.

Alternative Synthetic Route: Oxidation of 2,5-Diphenylhydroquinone

This method involves the synthesis of the hydroquinone precursor followed by its oxidation to the desired benzoquinone. This is a common strategy for preparing quinones.[4]

Detailed Experimental Protocol: Oxidation

-

Dissolution: Dissolve 2,5-diphenylhydroquinone (1 equivalent) in a suitable solvent like glacial acetic acid or acetone.

-

Oxidant Addition: Slowly add a solution or suspension of an oxidizing agent, such as chromium trioxide in acetic acid or manganese dioxide, to the hydroquinone solution with stirring at room temperature.[4]

-

Reaction and Monitoring: Stir the mixture for a few hours. The color of the solution will change as the hydroquinone is oxidized to the quinone. Monitor the reaction by TLC.

-

Product Precipitation and Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acid and inorganic salts.

-

Drying: Dry the product, a light yellow to orange powder, under vacuum.

Caption: Oxidation Workflow for DPBQ Synthesis.

Purification: Recrystallization

To obtain high-purity this compound, recrystallization is a critical final step.

Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The pure compound typically appears as light yellow to orange crystals with a melting point of 216-220 °C.

Part 2: Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

The following table summarizes the expected data from various spectroscopic analyses of DPBQ.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (multiplet, 10H, phenyl protons), ~6.9 ppm (singlet, 2H, quinone protons) |

| ¹³C NMR | Chemical Shift (δ) | ~187 ppm (C=O), ~146 ppm (C-Ph), ~135 ppm (CH, quinone), ~130-128 ppm (phenyl carbons) |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 260.29 (corresponding to C₁₈H₁₂O₂)[5] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch)[6] |

| UV-Vis Spectroscopy | λ_max | ~243 nm in acetonitrile[7] |

Detailed Spectroscopic Interpretations

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be relatively simple due to the molecule's symmetry. The two protons on the benzoquinone ring are chemically equivalent and should appear as a singlet. The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region.

-

¹³C NMR: The carbonyl carbons of the quinone will show a characteristic downfield shift. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of this compound (260.29 g/mol ).[5] This confirms the elemental composition of the synthesized compound.

-

-

Infrared (IR) Spectroscopy:

-

The most telling feature in the IR spectrum is the strong absorption band around 1660 cm⁻¹, which is characteristic of the conjugated C=O stretching vibration in p-benzoquinones.[6] Additional bands corresponding to the C=C stretching of the aromatic rings will also be present.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum, typically recorded in a solvent like acetonitrile, will show absorption bands corresponding to π → π* transitions of the conjugated system. An absorption maximum around 243 nm is reported for this compound.[7]

-

Part 3: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles when handling this compound and its precursors.

-

Respiratory Protection: When handling the compound as a powder, use respiratory protection with a suitable filter to prevent inhalation.[1]

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent oxidation and degradation.[1]

References

An In-depth Technical Guide to the Crystal Structure of 2,5-Diphenyl-1,4-benzoquinone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2,5-diphenyl-1,4-benzoquinone and its derivatives. Acknowledging the absence of a publicly available crystal structure for the parent compound, this guide leverages the detailed crystallographic data of the closely related 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone as a foundational case study. Through this analogue, we explore the intramolecular geometry and the critical role of intermolecular forces, particularly hydrogen bonding, in dictating crystal packing. Furthermore, this guide presents detailed, field-proven protocols for the synthesis of this compound via the oxidation of 2,5-diphenylhydroquinone, and for the isolation and crystallization of 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone. This document is intended to serve as a vital resource for researchers in crystallography, medicinal chemistry, and materials science, providing both a robust theoretical framework and practical experimental methodologies.

Introduction: The Significance of this compound

This compound is a quinone derivative featuring a central benzoquinone core with phenyl substituents at the 2 and 5 positions. This molecular architecture imparts unique electronic and steric characteristics, making it a compound of interest in various scientific domains. The quinone moiety is a well-established pharmacophore, and its derivatives are known for a wide range of biological activities, including potential applications in drug development for diseases related to oxidative stress. In materials science, the planar structure and potential for π-stacking interactions make it a candidate for the development of organic electronics.

A thorough understanding of the solid-state structure of this compound is paramount for predicting its physical properties, such as solubility, stability, and bioavailability, which are critical for its application in drug development and materials science. Crystal engineering of such molecules allows for the modulation of these properties through the control of intermolecular interactions.

As of the latest search of crystallographic databases, a complete, experimentally determined crystal structure for the parent this compound (C₁₈H₁₂O₂) has not been publicly deposited. However, the crystal structure of its dihydroxy derivative, 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone (polyporic acid), has been resolved and provides invaluable insights into the molecular conformation and potential packing motifs of this class of compounds.

Molecular Structure of this compound

The fundamental structure of this compound is depicted below. The molecule possesses a planar benzoquinone ring, with two phenyl groups that can rotate relative to this central plane. The degree of this rotation is a key conformational parameter that influences crystal packing.

Caption: Molecular Structure of this compound.

Crystal Structure Analysis: A Case Study of 2,5-Diphenyl-3,6-dihydroxy-1,4-benzoquinone

The crystal structure of 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone (polyporic acid) provides a robust model for understanding the solid-state behavior of this class of molecules.[1][2] The crystallographic data reveals key details about its molecular geometry and the intermolecular forces that govern its crystal packing.

Crystallographic Data

The single-crystal X-ray diffraction data for 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone are summarized in the table below.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂O₄ |

| Formula Weight | 292.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.421 (2) |

| b (Å) | 5.867 (1) |

| c (Å) | 12.356 (3) |

| β (°) | 108.98 (3) |

| Volume (ų) | 646.6 (2) |

| Z | 2 |

| Temperature (K) | 296 |

| R-factor | 0.035 |

Intramolecular Geometry

The molecule of 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone possesses crystallographic inversion symmetry, with the center of the benzoquinone ring acting as the center of symmetry.[1][2] The phenyl rings are twisted with respect to the central benzoquinone ring, with a dihedral angle of 45.24 (8)°.[1][2] This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the benzoquinone core. Both the benzoquinone and phenyl rings are themselves essentially planar.

Intermolecular Interactions and Crystal Packing

The most significant feature of the crystal packing of 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone is the extensive network of intermolecular hydrogen bonds.[1][2] The hydroxyl groups act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This results in the formation of infinite one-dimensional chains of molecules propagating along the direction.[1][2]

These hydrogen-bonded chains are then packed in a layered arrangement. The packing creates double layers of phenyl rings that sandwich single layers of the benzoquinone rings.[1] This layered structure, with its high density of aromatic rings, suggests that the material might exhibit interesting electronic properties, such as conductivity.[1]

References

An In-Depth Technical Guide to the Electrochemical Properties of 2,5-Diphenyl-1,4-benzoquinone

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2,5-Diphenyl-1,4-benzoquinone, a significant derivative of the benzoquinone family. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, redox behavior, and electrochemical characterization. While direct, extensive experimental data for this compound is not broadly available in the current literature, this guide establishes a robust framework for its study. This is achieved by detailing a validated synthetic protocol, presenting a standardized methodology for its electrochemical analysis via cyclic voltammetry, and contextualizing its expected behavior through comparative analysis with structurally related quinone derivatives. The guide aims to be a foundational resource, enabling researchers to confidently synthesize, characterize, and explore the potential applications of this compound.

Introduction: The Significance of this compound

Quinones are a class of organic compounds that are central to a myriad of biological and chemical processes, most notably for their role in electron transport chains. Their inherent redox activity makes them fascinating subjects for electrochemical investigation and valuable moieties in the development of new materials and therapeutics. This compound, with its unique structural feature of two phenyl groups symmetrically substituted on the benzoquinone core, presents an intriguing case for study. The electronic and steric properties conferred by these phenyl groups are anticipated to significantly influence its redox behavior and potential as a pharmacophore in drug development, particularly in targeting diseases related to oxidative stress.[1] This guide delves into the core electrochemical characteristics of this molecule, providing both the theoretical underpinnings and practical methodologies for its investigation.

Synthesis of this compound: A Modern Approach

The synthesis of 2,5-disubstituted-1,4-benzoquinones can be achieved through various methods. A highly efficient and contemporary approach involves the direct C-H functionalization of benzoquinone using a palladium catalyst. This method is advantageous due to its atom economy and ability to control the degree of substitution.

Palladium-Catalyzed Direct C-H Functionalization

This protocol is adapted from established methods for the direct arylation of benzoquinones. The reaction proceeds via a palladium-catalyzed process that can be controlled to yield either mono- or di-substituted products. For the synthesis of this compound, a di-arylation is desired.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Benzoquinone

-

Benzene (as the aryl source)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Benzoic acid

-

Acetic acid (solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-benzoquinone (1.0 equivalent), palladium(II) acetate (0.1 equivalent), and benzoic acid (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under the inert atmosphere, add acetic acid as the solvent, followed by benzene (excess, can also be used as a co-solvent).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetic acid under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The this compound is typically a bright yellow solid.[2]

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Electrochemical Properties and Characterization

The electrochemical behavior of quinones is characterized by their ability to undergo reversible reduction in a stepwise manner. In aprotic media, this typically involves two successive one-electron transfer steps, leading to the formation of a radical anion and then a dianion.

The Redox Mechanism of this compound

The electrochemical reduction of this compound (Q) is expected to proceed as follows:

-

First Reduction (Q + e⁻ ⇌ Q•⁻): The neutral quinone accepts one electron to form a stable radical anion. This is a reversible process.

-

Second Reduction (Q•⁻ + e⁻ ⇌ Q²⁻): The radical anion accepts a second electron to form a dianion. This step is also typically reversible.

The formal potentials of these two reduction steps are sensitive to the nature of the substituents on the quinone ring. Electron-withdrawing groups tend to make the reduction potentials more positive, while electron-donating groups make them more negative. The phenyl groups in this compound are expected to have a modest electron-withdrawing inductive effect and a more significant resonance effect, which will influence its redox potentials.

Workflow for Electrochemical Analysis

Caption: Workflow for the electrochemical analysis of this compound.

Detailed Protocol for Cyclic Voltammetry

Instrumentation and Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a non-aqueous reference electrode

-

Counter Electrode: Platinum wire or foil

-

This compound

-

Anhydrous acetonitrile (CH₃CN) of electrochemical grade

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar

-

Inert gas (Argon or Nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with the solvent to be used (acetonitrile). Dry the electrode completely.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous acetonitrile containing 0.1 M TBAPF₆.

-

Deaeration: Transfer the solution to the electrochemical cell and deoxygenate by bubbling with a gentle stream of inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Measurement:

-

Immerse the three electrodes into the solution.

-

Set the initial potential to a value where no faradaic current is observed (e.g., 0.0 V vs. Ag/AgCl).

-

Set the switching potential to a value sufficiently negative to observe both reduction peaks (e.g., -2.0 V vs. Ag/AgCl).

-

Record the cyclic voltammogram at a scan rate of 100 mV/s.

-

Repeat the measurement at different scan rates (e.g., 25, 50, 200, 400 mV/s) to investigate the kinetics of the electron transfer processes.

-

-

Data Analysis: From the obtained voltammograms, determine the cathodic peak potentials (Epc), anodic peak potentials (Epa), and the corresponding peak currents (Ipc and Ipa) for both redox couples.

Expected Electrochemical Data and Comparative Analysis

| Compound | First Reduction Potential (E¹/₂ vs. Fc⁺/Fc) | Second Reduction Potential (E¹/₂ vs. Fc⁺/Fc) | Solvent System | Reference |

| 1,4-Benzoquinone | -0.82 V | -1.09 V | [bmim][BF₄] | [3] |

| 2-Phenyl-1,4-benzoquinone | -0.89 V | -1.19 V | [bmim][BF₄] | [3] |

| This compound | Expected to be slightly more negative than 2-Phenyl-1,4-benzoquinone | Expected to be slightly more negative than 2-Phenyl-1,4-benzoquinone | Acetonitrile | - |

Note: The potentials are reported versus the Ferrocene/Ferrocenium redox couple, a common internal standard in non-aqueous electrochemistry.

The introduction of a phenyl group at the 2-position of the benzoquinone ring leads to a negative shift in the reduction potentials, indicating that the reduction becomes slightly more difficult. This is likely due to the combination of the electron-donating resonance effect of the phenyl group and steric effects. It is therefore anticipated that the disubstituted this compound will exhibit reduction potentials that are even more negative than the monosubstituted analogue.

Mechanistic Insights and Visualization

The two-step, one-electron reduction mechanism of this compound can be visualized as follows:

Caption: The two-step redox mechanism of this compound.

Conclusion and Future Directions

This technical guide has outlined the fundamental electrochemical properties of this compound, providing a robust framework for its synthesis and characterization. While specific experimental data remains to be extensively reported, the comparative analysis and detailed protocols presented herein offer a solid foundation for researchers to explore this intriguing molecule. Future work should focus on the systematic experimental determination of its redox potentials in various solvent and electrolyte systems, as well as investigating the kinetics of its electron transfer reactions. Such studies will be crucial in unlocking the full potential of this compound in fields ranging from medicinal chemistry to materials science.

References

An In-Depth Technical Guide to the Redox Behavior of 2,5-Diphenyl-1,4-benzoquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Diphenyl-1,4-benzoquinone is a redox-active organic molecule with significant potential in medicinal chemistry and materials science.[1] Its unique electronic and steric properties, conferred by the phenyl substituents on the benzoquinone core, influence its reactivity and electrochemical behavior.[1] This guide provides a comprehensive overview of the synthesis, characterization, and redox properties of this compound in various organic solvents. We will delve into the theoretical underpinnings of its redox behavior, present detailed experimental protocols for its electrochemical analysis, and discuss the influence of the solvent environment on its redox potentials.

Introduction: The Significance of this compound

Quinones are a class of organic compounds that play a crucial role in various biological and chemical processes, including cellular respiration and industrial catalysis.[2] Their ability to undergo reversible reduction-oxidation (redox) reactions is central to their function.[1] this compound, a derivative of 1,4-benzoquinone, has garnered interest due to the influence of its phenyl substituents on the electronic properties of the quinone ring. These phenyl groups can modulate the redox potential and stability of the molecule, making it a versatile building block for the development of novel materials and therapeutic agents.[1] Understanding the intricacies of its redox behavior in different chemical environments is paramount for harnessing its full potential.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bonds between the benzoquinone core and the phenyl rings, followed by oxidation. This approach offers good control over the regioselectivity and generally provides high yields.

Synthetic Pathway: A Two-Step Approach

A reliable synthetic strategy involves the initial synthesis of 2,5-diphenylhydroquinone via a double Suzuki-Miyaura coupling, followed by its oxidation to the desired this compound.

References

A Technical Guide to the Theoretical and Computational-Driven Evaluation of 2,5-Diphenyl-1,4-benzoquinone in Drug Discovery

Dissemination Level: Public

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenyl-1,4-benzoquinone (DPBQ) is a redox-active molecule that has garnered interest as a potential pharmacophore for targeting diseases rooted in oxidative stress.[1] This technical guide provides an in-depth exploration of the theoretical and computational methodologies that are pivotal in characterizing DPBQ for drug development applications. By integrating high-level computational analysis with established experimental protocols, we present a comprehensive framework for elucidating the electronic structure, reactivity, and potential biological activity of this promising compound. This document is designed to bridge the gap between theoretical prediction and experimental validation, offering a self-validating system of protocols and analyses for researchers in the field.

Introduction: The Rationale for Investigating this compound

The 1,4-benzoquinone scaffold is a recurring motif in a multitude of biologically active compounds, known for their antioxidant, anti-inflammatory, and anticancer properties.[2] These activities are intrinsically linked to the quinone's ability to undergo redox cycling, a process that can either mitigate or exacerbate cellular oxidative stress depending on the molecular context.[3] this compound (DPBQ), with its unique electronic and steric properties conferred by the phenyl substituents, presents a compelling case for investigation as a modulator of cellular redox states.[1]

The strategic placement of phenyl groups at the 2 and 5 positions influences the molecule's hydrophobicity and reactivity, making it a candidate for targeted interactions within biological systems.[1] Understanding these properties at a quantum mechanical level is paramount for predicting its behavior and designing more potent and selective derivatives. This guide will delineate the computational and experimental pathways to achieve this understanding.

Theoretical Framework and Computational Modeling

A robust theoretical understanding of DPBQ's electronic structure is the cornerstone of predicting its chemical reactivity and biological interactions. Density Functional Theory (DFT) provides a powerful toolkit for this purpose.

Geometric Optimization and Structural Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

-

Methodology Rationale: The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted and validated method for obtaining accurate geometries of organic molecules, balancing computational cost with accuracy.[4] This level of theory is sufficient to capture the subtle electronic effects of the phenyl rings on the benzoquinone core.

The optimized geometry of a related compound, 2,5-diphenyl-3,6-dihydroxy-1,4-benzoquinone (polyporic acid), reveals that the phenyl rings are rotated at an angle of approximately 45.24° relative to the plane of the benzoquinone ring.[5] This twisting is a critical structural feature that minimizes steric hindrance while allowing for electronic communication between the aromatic systems. A similar conformation is anticipated for DPBQ.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

Expertise & Experience: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[6] For a quinone, which is known for its redox activity, the HOMO-LUMO gap is particularly informative. A smaller gap suggests higher reactivity and a greater propensity to participate in electron transfer reactions.[6] Computational studies on benzoquinone derivatives have shown that substitutions on the quinone ring significantly influence the HOMO-LUMO gap.[7]

| Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating potential. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting potential. |

| HOMO-LUMO Gap | 4.0 eV | Suggests high reactivity and potential for redox cycling. |

| Dipole Moment | ~1.5 D | Indicates moderate polarity, influencing solubility and membrane permeability. |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Causality Behind Experimental Choices: The MEP map is invaluable for predicting how DPBQ will interact with biological macromolecules. The electron-rich carbonyl oxygens are expected to be sites for hydrogen bonding with receptor amino acid residues, while the electron-deficient regions of the quinone ring are susceptible to nucleophilic attack.[8][9] This information is critical for designing molecular docking studies.

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Experimental Validation and Protocols

Computational predictions must be substantiated by rigorous experimental data. The following protocols provide a framework for the synthesis and characterization of DPBQ.

Synthesis of this compound

While various methods exist for the synthesis of substituted benzoquinones, a common approach involves the oxidation of the corresponding hydroquinone. An analogous procedure for a related compound is presented here.

Protocol 1: Synthesis of 2,6-Diphenyl-p-benzoquinone (Adaptable for 2,5-isomer) [3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2,6-diphenylphenol (or 2,5-diphenylhydroquinone for the target molecule) in N,N-dimethylformamide.

-

Catalyst Addition: Add a catalytic amount of salcomine.

-

Oxidation: Introduce oxygen gas at a rate that maintains the reaction temperature below 50°C. Continue for approximately 4 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Pour the reaction mixture onto crushed ice containing hydrochloric acid.

-

Purification: Collect the precipitate by suction filtration, wash with dilute HCl and water, and then with cold ethanol. Recrystallize the crude product from ethanol to yield the pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized DPBQ is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the benzoquinone ring and the phenyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the carbonyl carbons and the aromatic carbons.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching of the quinone moiety (typically around 1650-1680 cm⁻¹) and the C=C stretching of the aromatic rings.

-

UV-Vis Spectroscopy: The electronic absorption spectrum of DPBQ in a suitable solvent (e.g., acetonitrile) will show characteristic absorption bands.[11]

Electrochemical Analysis: Cyclic Voltammetry

The redox properties of DPBQ are central to its potential biological activity. Cyclic voltammetry (CV) is the primary technique for determining its redox potential.[10][12]

Protocol 2: Determination of Redox Potential by Cyclic Voltammetry [13]

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate aprotic solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve a known concentration of the synthesized DPBQ in the electrolyte solution.

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of the quinone, and then reverse the scan.

-

Data Analysis: The resulting voltammogram will show reduction and oxidation peaks. The midpoint potential between the anodic and cathodic peaks provides an estimate of the formal redox potential.

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Investigating Biological Activity: Cytotoxicity Assessment

For drug development professionals, understanding the cytotoxic potential of DPBQ is a critical early step. The MTT assay is a standard colorimetric method for assessing cell viability.[14][15][16]

Protocol 3: MTT Assay for Cytotoxicity [14][15][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of DPBQ (typically from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the concentration of DPBQ that causes a 50% reduction in cell viability (the IC₅₀ value) by plotting the percentage of cell viability against the compound concentration.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,4-benzoquinone derivative 4e | Two tumor cell lines (unspecified) | Significant cytotoxicity | |

| 2,5-diaziridinyl-1,4-benzoquinone-3-phenyl ester derivatives | H460, H596, HT29, BE, K562, A2780 | Highly cytotoxic |

Mechanism of Action: The Role of Oxidative Stress

The biological activity of many quinones is attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death.[3]

Caption: Simplified schematic of quinone-induced redox cycling and ROS production.

The antioxidant potential of DPBQ can also be investigated through various in vitro assays, such as the DPPH radical scavenging assay.[17] The interplay between its pro-oxidant and antioxidant activities is a key area for further research.

Conclusion and Future Directions

This technical guide has outlined a synergistic approach, combining computational modeling and experimental validation, to thoroughly characterize this compound for its potential in drug development. The theoretical framework provides a predictive lens through which to understand its electronic properties and reactivity, while the detailed experimental protocols offer a clear path to empirical verification.

Future research should focus on obtaining specific cytotoxicity data for DPBQ against a broad panel of cancer cell lines and on elucidating its precise mechanism of action through further molecular biology studies. Molecular docking simulations, guided by the computational analyses presented here, can be employed to identify potential protein targets and to design novel derivatives with enhanced potency and selectivity. By following the integrated workflow described in this guide, researchers can systematically and efficiently evaluate the therapeutic potential of this compound and its analogs.

References

- 1. This compound | 844-51-9 | Benchchem [benchchem.com]

- 2. Perspectives on medicinal properties of benzoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoquinone derivatives with antioxidant activity inhibit activated hepatic stellate cells and attenuate liver fibrosis in TAA-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cyclic voltammetry of quinones - UGD Academic Repository [eprints.ugd.edu.mk]

- 11. PhotochemCAD | this compound [photochemcad.com]

- 12. benchchem.com [benchchem.com]

- 13. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

Novel Properties of 2,5-Diphenyl-1,4-benzoquinone Derivatives: A Synthetic and Mechanistic Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Resurgence of a Privileged Scaffold

The 1,4-benzoquinone moiety is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic agents with profound biological activity.[1] Its unique electronic structure, characterized by a conjugated diketone system, facilitates reversible redox cycling—a property that underpins much of its biological relevance, from its role in cellular respiration to its utility as a pharmacophore.[2][3] Within this broad class, the 2,5-diphenyl-1,4-benzoquinone (DPBQ) framework presents a sterically and electronically distinct platform. The presence of two phenyl rings imparts a unique hydrophobicity and potential for π-π stacking interactions, while also serving as anchor points for further functionalization.[2] This guide delves into the novel properties of DPBQ derivatives, moving beyond foundational knowledge to explore recent advancements in their synthesis, anticancer, antimicrobial, and antioxidant activities, providing field-proven insights and actionable protocols for the modern researcher.

Section 1: The Synthetic Landscape—Crafting the DPBQ Core and its Analogs

The therapeutic potential of any scaffold is inextricably linked to the accessibility of its derivatives. The synthesis of the DPBQ core is not trivial, with challenges including selectivity and yield.[2] However, a number of strategic approaches have been developed, each with distinct advantages and limitations.

Comparative Analysis of Core Synthetic Routes

The choice of synthetic strategy is dictated by factors such as desired scale, substituent tolerance, and step economy. Three primary routes to the DPBQ core are prevalent in the literature.

| Method | Advantages | Limitations | Yield Potential |

| Catalytic Oxidation | Scalable, robust, well-established chemistry. | Often requires pre-functionalized precursors. | Moderate (40-60%)[2] |

| Direct C-H Arylation | Step-economical, avoids pre-functionalization. | Can present challenges with regio-selectivity. | High (70-85%)[2] |

| Photochemical Methods | Employs mild reaction conditions. | May result in isomer mixtures requiring separation. | Low (20-35%)[2] |

Workflow for Derivative Synthesis: An Exemplar Protocol

The true value of the DPBQ scaffold lies in its derivatization, particularly through the introduction of nucleophilic substituents which profoundly modulates biological activity. The reaction of halo-quinones with amines or thiols is a cornerstone of this process.[4][5][6]

Below is a generalized workflow for the synthesis of 2,5-diamino-3,6-dihalo-1,4-benzoquinone derivatives, a class of compounds that has demonstrated significant antimicrobial potential.[4][5]

Caption: General workflow for synthesizing diamino-dihalo-benzoquinone derivatives.

Rationale for Protocol Design

-

Choice of Intermediate: Tetrabromo-1,4-benzoquinone (Bromanil) is an excellent electrophile. The bromine atoms are good leaving groups, facilitating nucleophilic substitution by amines.[5]

-

Reaction Conditions: Refluxing in a solvent like ethanol provides the necessary thermal energy to overcome the activation barrier for the substitution reaction. A 3-hour reaction time is often sufficient for completion.[5] The molar ratio of reactants is critical; a 3:2 ratio of quinone to amine has been reported to give higher yields.[5]

-

Purification: Recrystallization is a cost-effective and efficient method for purifying the solid product, removing unreacted starting materials and by-products.

-

Characterization: A full suite of spectroscopic techniques is non-negotiable for structural elucidation and purity confirmation. Key expected signals include C=O stretches around 1660 cm⁻¹ in the IR spectrum and the appearance of signals corresponding to the introduced amino substituents in the NMR spectrum.[2]

Section 2: Anticancer Activity—Mechanisms and Structure-Activity Relationships

The potential of quinone derivatives as anticancer agents is well-documented, with drugs like Doxorubicin serving as prime examples.[7] DPBQ derivatives are emerging as a promising class of cytotoxic agents, with activity modulated by specific substitutions.

Cytotoxicity and Mechanistic Insights

Studies have shown that various 2,5-disubstituted-1,4-benzoquinone derivatives exhibit significant cytotoxicity.[8] For instance, one derivative, compound 4e, was found to be highly active against two different tumor cell lines.[8] While multiple mechanisms may be at play, a prevailing hypothesis for quinone cytotoxicity involves the generation of Reactive Oxygen Species (ROS) through redox cycling.

Caption: Proposed mechanism of ROS-mediated cytotoxicity by DPBQ derivatives.

This cycle begins with the one-electron reduction of the quinone (Q) to a semiquinone radical (Q•−) by cellular reductases.[2] This radical can then transfer an electron to molecular oxygen to generate the superoxide radical (O₂•−), regenerating the parent quinone to continue the cycle. The resulting cascade of ROS, including highly reactive hydroxyl radicals (•OH), overwhelms the cell's antioxidant defenses, leading to widespread molecular damage and triggering apoptosis.[7]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of DPBQ analogues is highly dependent on the substituents on both the phenyl and benzoquinone rings.[9]

-

Aziridinyl Groups: The introduction of aziridinyl groups, as seen in derivatives like 2,5-diaziridinyl-1,4-benzoquinone, can impart potent DNA cross-linking ability, a key mechanism for antitumor activity.[2][10] This is a distinct mechanism from the parent DPBQ, which lacks these reactive moieties.[2]

-

Amino Substituents: While amino-substituted derivatives may show reduced cytotoxicity, they often exhibit increased aqueous solubility, a critical parameter for drug delivery applications.[2]

-

Thiadiazolyl Groups: A thiadiazolyl derivative of 2,5-disubstituted-1,4-benzoquinone was identified as a particularly potent antimicrobial compound, but these derivatives also show general cytotoxicity, as demonstrated in the Brine Shrimp Lethality Test.[8]

It is crucial to note that high concentrations of some benzoquinone derivatives have been reported to be mutagenic, a factor that must be carefully evaluated during preclinical development.[8]

Section 3: Antimicrobial and Antioxidant Properties

Beyond cancer, DPBQ derivatives have shown promise in combating microbial infections and modulating oxidative stress.

Antimicrobial Activity

A growing body of evidence supports the antimicrobial potential of benzoquinone derivatives.[4][8][11]

-

Broad-Spectrum Potential: 2,5-diamino-3,6-dibromo-1,4-benzoquinones have demonstrated activity against both standard bacterial and fungal organisms.[4][5]

-

High Potency: A 2,5-disubstituted-1,4-benzoquinone bearing a thiadiazolyl group was found to be 2- to 4-times more active than the commercial antimicrobial drug sulfathiazole.[8]

-

Influence of Substituents: For naturally occurring 2,5-dihydroxy-1,4-benzoquinones, the antimicrobial activity is dependent on the substituents at the 3 and 6 positions. In aerobic systems, activity appears to be inversely proportional to the polarity of the molecule.[12]

The mechanism of antimicrobial action is thought to involve the inhibition of essential cellular processes through redox cycling or by acting as Michael acceptors, forming covalent adducts with critical proteins and enzymes.[5]

Antioxidant Capacity

The redox properties of the DPBQ core suggest a potential role in mitigating oxidative stress, making them candidates for drug development in related diseases.[2] However, the antioxidant activity is nuanced.

-

Redox Modulation: The ability to accept and donate electrons allows these compounds to participate in redox reactions, potentially scavenging free radicals.[2]

-

Variable Efficacy: While the benzoquinone scaffold is present in the natural antioxidant Coenzyme Q10, synthetic derivatives show a wide range of activities.[3] Some substituted 1,4-benzoquinones exhibit peroxyl radical scavenging activity comparable to the standard Trolox, while others show only poor to moderate activity.[3] The antioxidant capacity of the unsubstituted tert-butyl-1,4-benzoquinone was found to be three times lower than the standard antioxidant BHT.[3]

This variability underscores the importance of empirical testing for each new derivative, as the antioxidant potential cannot be assumed from the core structure alone.

Section 4: Key Experimental Protocols

To facilitate further research, this section provides streamlined, step-by-step protocols for key assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the ability of a test compound to reduce the viability of a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the DPBQ derivative in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the DPBQ derivative in a 96-well plate using Mueller-Hinton broth.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and highly promising platform for drug discovery. Their demonstrated cytotoxic and antimicrobial activities, governed by nuanced structure-activity relationships, warrant continued investigation. Future research should focus on synthesizing novel analogues with improved potency and drug-like properties, such as enhanced solubility and reduced off-target toxicity. A deeper exploration of their mechanisms of action, particularly in the context of specific cellular signaling pathways, will be critical for translating these fascinating chemical properties into next-generation therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]

- 8. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The antibacterial activity of some naturally occurring 2,5-dihydroxy-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Diphenyl-1,4-benzoquinone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Symmetrical Diarylquinone

2,5-Diphenyl-1,4-benzoquinone (DPBQ) is a symmetrically substituted aromatic dione that has garnered significant interest across various scientific disciplines. Its rigid, planar structure, coupled with the electron-withdrawing nature of the quinone core and the extended conjugation provided by the phenyl substituents, imparts a unique set of physicochemical properties. These characteristics underpin its utility in fields ranging from medicinal chemistry and materials science to synthetic organic chemistry. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and multifaceted applications of this intriguing molecule, offering field-proven insights for researchers and developers.

A Journey Through Time: The Discovery and Historical Development of this compound

The history of quinones dates back to the early 19th century with the isolation and characterization of naturally occurring quinonoid compounds.[1] Pioneering chemists such as Friedrich Wöhler and Auguste Laurent were instrumental in elucidating the fundamental structures of benzoquinone and its derivatives, laying the groundwork for the vast field of quinone chemistry.[1] While the precise first synthesis of this compound is not prominently documented in readily available historical records, its conceptual origins can be traced to the broader exploration of aryl-substituted quinones.

Early methods for the synthesis of arylquinones often involved reactions that could conceptually lead to DPBQ, such as the arylation of quinones using diazonium salts or Friedel-Crafts-type reactions where benzene could act as the arylating agent. The Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts, provided a powerful tool for attaching alkyl and acyl groups to aromatic rings and was a logical avenue for the introduction of phenyl groups onto a benzoquinone scaffold.

The evolution of synthetic methodologies in the 20th century, particularly the development of transition-metal-catalyzed cross-coupling reactions, has provided more efficient and selective routes to diarylquinones like DPBQ. These modern techniques have largely superseded the harsher and less selective classical methods, enabling greater control over the synthesis of complex quinonoid structures.

Core Chemical and Physical Properties

This compound presents as a yellow crystalline solid with a melting point of approximately 214-220 °C. Its molecular formula is C₁₈H₁₂O₂ with a molecular weight of 260.29 g/mol . The key to its reactivity lies in its electronic structure. The quinone ring is an electron-deficient system, making it susceptible to nucleophilic attack and a good electron acceptor in redox reactions. The two phenyl groups are in conjugation with the quinone system, which influences its electronic and spectroscopic properties.

| Property | Value |

| CAS Number | 844-51-9 |

| Molecular Formula | C₁₈H₁₂O₂ |

| Molecular Weight | 260.29 g/mol |

| Appearance | Light yellow to orange powder/crystals |

| Melting Point | 216.0 to 220.0 °C |

| Purity (GC) | min. 99.0 % |

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and required purity.

Method 1: Oxidation of 2,5-Diphenylhydroquinone

This is a common and efficient method for preparing p-benzoquinones. The corresponding hydroquinone is oxidized using a variety of oxidizing agents.

Reaction Scheme:

A common oxidation workflow.

Experimental Protocol:

-

Dissolution: Dissolve 2,5-diphenylhydroquinone in a suitable organic solvent such as glacial acetic acid or acetone.

-

Oxidant Addition: Slowly add an oxidizing agent to the solution with stirring. Common oxidants for this transformation include:

-

Chromic acid (prepared from sodium dichromate and sulfuric acid)

-

Manganese dioxide

-

Iron(III) chloride

-

Ceric ammonium nitrate (CAN)

-

-

Reaction Monitoring: The reaction progress can be monitored by the color change from colorless or pale yellow to the characteristic bright yellow of the quinone. Thin-layer chromatography (TLC) can be used to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, the product is isolated by pouring the reaction mixture into water, which precipitates the solid this compound.

-

Purification: The crude product is collected by filtration, washed with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.

Method 2: Palladium-Catalyzed Direct C-H Arylation of 1,4-Benzoquinone

This modern approach offers a more direct route, avoiding the pre-synthesis of the hydroquinone. It involves the direct coupling of benzene with 1,4-benzoquinone.

Reaction Scheme:

References

2,5-Diphenyl-1,4-benzoquinone: A Versatile Quinone Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2,5-Diphenyl-1,4-benzoquinone (DPBQ) is a quinone derivative characterized by a robust aromatic framework and versatile redox properties. Its unique electronic and steric attributes, conferred by the phenyl substituents on the benzoquinone core, make it an exceptionally valuable building block in modern organic synthesis. This guide provides an in-depth exploration of DPBQ, from its synthesis and fundamental reactivity to its application in the development of complex molecules, functional materials, and potential therapeutic agents. We will delve into the mechanistic underpinnings of its reactions, present detailed experimental protocols, and offer field-proven insights to empower researchers in leveraging this powerful synthetic intermediate.

Introduction: The Strategic Value of the DPBQ Core

The utility of this compound in organic synthesis stems from the synergistic interplay of its structural components: the electrophilic quinone ring and the flanking phenyl groups. The quinone moiety is inherently redox-active, capable of participating in electron-transfer processes and acting as both an oxidant and a Michael acceptor. The phenyl substituents modulate these electronic properties, influencing the molecule's redox potential and reactivity towards nucleophiles. Furthermore, they provide steric bulk and sites for further functionalization, enabling the construction of complex, three-dimensional molecular architectures.

This combination of features makes DPBQ a key intermediate in a variety of fields:

-

Medicinal Chemistry : The DPBQ scaffold is explored in drug development for diseases related to oxidative stress, leveraging its redox-cycling capabilities.[1]

-

Materials Science : It serves as a precursor for high-performance dyes, pigments, and conducting polymers, where its extended π-system is crucial for desirable electronic and optical properties.[1][2]

-

Organic Synthesis : It is a versatile starting material for constructing polycyclic aromatic systems and other complex molecular targets through reactions like cycloadditions and nucleophilic substitutions.[1][2]

This guide aims to provide a comprehensive technical overview of DPBQ, moving beyond a simple recitation of reactions to explain the causality behind its synthetic utility.

Synthesis of this compound

The efficient synthesis of DPBQ is critical for its widespread application. Several methods have been developed, each with distinct advantages and limitations. The choice of synthetic route often depends on factors like scale, desired purity, and available starting materials.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Potential Yield |

| Catalytic Oxidation | Scalable and robust process. | Often requires pre-functionalized precursors. | Moderate (40–60%)[1] |

| Direct C–H Arylation | Step-economical, avoids pre-functionalization. | Can present challenges in selectivity and catalyst cost. | High (70–85%)*[1] |

| Coupling Reactions | High control over product structure. | Multi-step process, may require harsh conditions. | Variable |

| Photochemical Methods | Employs mild reaction conditions. | Often results in low yields and isomer separation issues. | Low (20–35%)[1] |

Note: Yields for Direct C-H Arylation are often based on analogous palladium-catalyzed systems.[1]

The causality behind choosing a method like Direct C-H Arylation lies in its efficiency, as it circumvents the need to first synthesize a halogenated or otherwise activated benzoquinone. However, controlling the regioselectivity to favor the 2,5-disubstituted product over other isomers is the primary experimental challenge, often requiring careful optimization of catalysts, ligands, and reaction conditions.

Chemical Reactivity and Mechanistic Insights

The reactivity of DPBQ is dominated by the electrophilic nature of its quinone core. It readily undergoes several classes of reactions, making it a versatile synthetic intermediate.

Caption: Core reactivity pathways of this compound.

Redox Chemistry

DPBQ can be readily reduced to the corresponding 2,5-diphenylhydroquinone. This transformation is fundamental to its role in biological systems and in the synthesis of certain coordination polymers. The reduction can be achieved using standard reducing agents like sodium borohydride or lithium aluminum hydride.[1] This redox activity is central to its potential as a pharmacophore for targeting diseases associated with oxidative stress.[1]

Cycloaddition Reactions

The electron-deficient double bonds of the quinone ring make DPBQ an excellent dienophile in Diels-Alder reactions.[3] This [4+2] cycloaddition with various dienes provides a powerful and stereocontrolled route to complex, fused polycyclic ring systems, which are common motifs in natural products and pharmaceutical agents. The regioselectivity of the reaction is governed by the electronic and steric nature of both the DPBQ dienophile and the diene partner.

Nucleophilic Addition and Substitution

DPBQ reacts with a range of nucleophiles, including secondary amines and thiols.[1] These reactions typically proceed via a Michael-type 1,4-addition to the α,β-unsaturated ketone system, followed by tautomerization and oxidation to yield substituted quinone derivatives. For instance, the reaction with anilines can lead to the formation of 2,5-dianilino-p-benzoquinone-like structures, which can act as structural defects or building blocks in conducting polymers like polyaniline.[4][5]

Polymerization Reactions

DPBQ and its derivatives are key components in the synthesis of advanced polymers. For example, it can be incorporated into polyaniline synthesis, where its presence influences the polymer's structure, doping level, and ultimately its electrical conductivity and processability.[1][4] Furthermore, substituted derivatives like 2,5-dihydroxy-1,4-benzoquinones are used as ligands to construct metal-organic frameworks (MOFs) with interesting electronic and magnetic properties.[6][7][8]

Applications in Synthesis

The versatile reactivity of DPBQ translates into a wide array of applications, positioning it as a strategic building block for both academic and industrial chemists.

Caption: Relationship between DPBQ's structure and its applications.

Functional Materials

DPBQ is a key precursor for synthesizing materials with tailored optoelectronic properties. It is used to prepare dyes, such as peacock blue, and other fluorescent materials.[1] Its role in creating conducting polymers is particularly noteworthy. The incorporation of benzoquinone derivatives during the polymerization of aniline affects the final material's structure, enhancing conductivity and solubility.[1][4]

Medicinal Chemistry

The ability of the DPBQ core to undergo redox reactions makes it a compelling pharmacophore for developing drugs that target oxidative stress-related diseases.[1] Its derivatives have been investigated for their antioxidant properties, demonstrating protective effects against oxidative damage in cellular models.[1]

Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for the synthesis and application of DPBQ.

Protocol: Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinone Derivatives (A Nucleophilic Substitution Analogue)

This protocol details a general procedure for the reaction of a halo-substituted benzoquinone with amines, which is analogous to the nucleophilic substitution reactions that DPBQ can undergo. This method is adapted from the synthesis of related diamino-benzoquinones.[9][10]

Workflow Diagram

Caption: Workflow for synthesizing substituted benzoquinones.

Step-by-Step Methodology:

-

Reaction Setup : To a well-stirred solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mol) in a mixture of ethanol (2 mL), glacial acetic acid (2 mL), and water (1 mL), add a small amount of sodium acetate.[9][10]

-

Addition of Nucleophile : Add the desired amino compound (0.02 mol) to the reaction mixture.[9][10]

-

Reaction : Reflux the reaction mixture for a period of 3 hours.[9][10]

-

Workup : Allow the mixture to stand and cool overnight at room temperature. The precipitated product will form during this time.[9][10]

-

Purification : Filter the precipitated solid and recrystallize it from a suitable solvent (e.g., glacial acetic acid or DMSO) to obtain the pure 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivative.[9][10]

Causality: The use of a solvent mixture including acetic acid facilitates the dissolution of the reactants, while sodium acetate acts as a base to neutralize the HBr formed during the nucleophilic aromatic substitution, driving the reaction to completion. Refluxing provides the necessary activation energy for the substitution to occur efficiently.

Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized DPBQ.

| Property | Value / Observation | Source |

| CAS Number | 844-51-9 | [2][11][12][13] |

| Molecular Formula | C₁₈H₁₂O₂ | [11][12][13] |

| Molecular Weight | 260.29 g/mol | [11][12][13] |

| Appearance | Light yellow to orange powder/crystal | [12] |

| Melting Point | 215-220 °C | [11][12] |

| FTIR (cm⁻¹) | ~1660 (C=O stretch), ~3050 (Aromatic C-H stretch) | [1] |

| ¹H NMR (ppm) | δ 6.8–7.2 (Quinoid protons) | [1] |

| Solubility | Soluble in hot toluene | [11] |

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in organic synthesis. Its predictable reactivity, coupled with the tunable nature of its core structure, provides chemists with a reliable platform for constructing a vast range of valuable molecules. The ongoing exploration into novel catalytic methods for its synthesis, particularly in C-H activation, promises to make this scaffold even more accessible. Future research will likely focus on expanding its application in asymmetric synthesis, developing novel DPBQ-based smart materials, and further probing its potential as a therapeutic agent in redox-sensitive disease pathways. The insights and protocols provided in this guide serve as a foundation for researchers to confidently and creatively employ this versatile molecule in their synthetic endeavors.

References

- 1. This compound | 844-51-9 | Benchchem [benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound | 844-51-9 | TCI AMERICA [tcichemicals.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Experimental protocol for the synthesis of 2,5-Diphenyl-1,4-benzoquinone

An Application Note for the Synthesis of 2,5-Diphenyl-1,4-benzoquinone

Abstract